5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
This compound belongs to the 1,2-dihydropyridine-3-carbonitrile class, characterized by a pyridone core substituted with a nitrile group at position 2. The structure features a 3-chlorophenyl group at position 5 and a 4-fluorobenzyl moiety at position 1. These substituents likely influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for pharmacological interactions. While direct data on its synthesis or bioactivity are absent in the provided evidence, analogs from the same chemical family (e.g., dihydropyridine carbonitriles) are frequently studied for anticancer and antimicrobial activities .
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c20-17-3-1-2-14(9-17)16-8-15(10-22)19(24)23(12-16)11-13-4-6-18(21)7-5-13/h1-9,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLNBSBXQCVBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired pyridinecarbonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur at the phenyl or benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
Analysis of Substituent Effects
In contrast, trifluoromethyl groups (e.g., in and ) introduce strong electron-withdrawing effects, which could stabilize the molecule against metabolic degradation . Fluorine at the benzyl position (target compound) likely reduces steric hindrance compared to bulkier groups like trifluoromethyl, possibly favoring target binding.
Pyridone Core Modifications :
- Hydroxy or methoxy groups at position 4 () increase polarity, which may reduce bioavailability but improve solubility. The target compound lacks such polar groups, suggesting a trade-off between solubility and passive diffusion .
Synthetic Yields :
- Derivatives with electron-donating groups (e.g., methoxy in ) show yields of 70–85%, while halogenated or trifluoromethyl-substituted analogs (–9) lack reported yields, possibly indicating synthetic challenges .
Pharmacological and Physicochemical Insights
- Anticancer Potential: Analogs like 6-(4-fluorophenyl)-substituted derivatives () have demonstrated anticancer activity, suggesting the target compound’s pyridone core and nitrile group may confer similar properties. The absence of polar groups (e.g., hydroxy) in the target compound could enhance blood-brain barrier penetration .
- Thermal Stability: Higher melting points in hydroxy-substituted derivatives (319–321°C, ) compared to methoxy analogs (301–303°C) suggest stronger intermolecular hydrogen bonding, which the target compound may lack due to its non-polar substituents .
Biological Activity
5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound belonging to the dihydropyridine class, which has garnered interest for its potential therapeutic applications. This article explores its biological activities, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a dihydropyridine ring system with substituents that enhance its biological activity. The presence of both chlorophenyl and fluorobenzyl groups contributes to its lipophilicity and potential interaction with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | 5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| Molecular Formula | C19H14ClFN2O |
| Molecular Weight | 336.78 g/mol |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of similar compounds against NCI-H460 (lung cancer) and RKOP 27 (ovarian cancer) cell lines. Results showed that these compounds can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Case Study:
In a comparative study of various dihydropyridine derivatives, the compound demonstrated superior activity against multiple cancer cell lines when compared to standard chemotherapeutics. The mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Research Findings:
A recent investigation into the antimicrobial properties of related dihydropyridine derivatives revealed that compounds with similar structural motifs exhibited moderate to high antibacterial activity, making them promising candidates for further development as antimicrobial agents .
The biological activity of 5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is hypothesized to involve:
- Enzyme Inhibition: Interaction with enzymes that regulate cell proliferation.
- Receptor Modulation: Binding to specific receptors involved in signal transduction pathways.
- DNA Interaction: Potential intercalation into DNA, leading to inhibition of replication and transcription.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
